2-(2-Bromophenyl)thiophene

Overview

Description

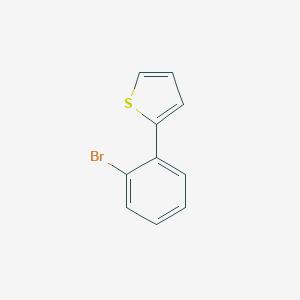

2-(2-Bromophenyl)thiophene is an organic compound with the chemical formula C10H7BrS. It is characterized by a thiophene ring substituted with a bromophenyl group at the second position. This compound appears as white to yellowish crystals and has a melting point of approximately 75-78°C . It is soluble in common organic solvents such as dimethylformamide and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Bromophenyl)thiophene can be synthesized through a bromination reaction involving thiophene and bromobenzene . The reaction typically requires a catalyst and specific reaction conditions, which can be found in organic synthesis laboratory manuals or literature .

Industrial Production Methods: One industrial method involves the reaction of thiophene with hydrobromic acid and hydrogen peroxide in a reactor equipped with a stirrer, condenser, and thermometer. The reaction is maintained at 40°C, followed by thermal reaction and separation of the oil layer to obtain the product . Another method involves the reaction of potassium bromate with thiophene in the presence of hydrobromic acid in a two-phase water-ether system .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: Commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: These reactions can modify the thiophene ring or the bromophenyl group.

Coupling Reactions: Utilized in the synthesis of complex organic molecules.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.

Oxidation: Often involves reagents like hydrogen peroxide or potassium permanganate.

Reduction: Can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

2-(2-Bromophenyl)thiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)thiophene involves its interaction with molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Bromothiophene: A simpler analog with a bromine atom directly attached to the thiophene ring.

2-Phenylthiophene: Lacks the bromine substituent but has a phenyl group attached to the thiophene ring.

2-(2-Chlorophenyl)thiophene: Similar structure but with a chlorine atom instead of bromine.

Biological Activity

2-(2-Bromophenyl)thiophene is an organic compound characterized by its thiophene ring substituted with a bromophenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research has highlighted its antimicrobial and anticancer properties, making it a subject of interest for further investigation.

- Chemical Formula : C10H7BrS

- Molecular Weight : 227.13 g/mol

- Melting Point : Approximately 75-78°C

- Appearance : White to yellowish crystals

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Bromination of Thiophene : Involves the reaction of thiophene with bromobenzene under controlled conditions.

- Industrial Production : Typically involves reactions with hydrobromic acid and hydrogen peroxide, maintaining specific temperature and pressure conditions.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. The compound exhibits selective activity, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.

| Compound | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| This compound | 20 | 83.3 |

| Ampicillin | 25 | 100 |

| Control | NA | NA |

The data indicates that while this compound shows significant activity, it is less potent than standard antibiotics like ampicillin .

Anticancer Activity

The anticancer properties of this compound have been evaluated against several human cancer cell lines, including hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). The MTT assay was utilized to assess cell viability post-treatment.

| Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50) |

|---|---|---|

| HepG-2 | 15 | Higher than Doxorubicin (10 µM) |

| MCF-7 | 20 | Comparable |

| PC-3 | 25 | Lower than Doxorubicin |

| HCT-116 | 30 | Comparable |

The results indicate that while this compound is effective against these cancer cell lines, its potency varies significantly compared to established chemotherapeutics like Doxorubicin .

The biological activity of this compound may be attributed to its interaction with various molecular targets within cells. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or bacterial metabolism.

- Cell Cycle Disruption : Similar to other anticancer agents, it may induce cell cycle arrest, particularly at the G0/G1 phase.

- Apoptosis Induction : Evidence suggests that the compound may activate apoptotic pathways, leading to programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have explored the biological activities of thiophene derivatives, including this compound. For instance:

- A study investigating thiophene-linked triazoles found that modifications to the thiophene structure could enhance antibacterial activity against E. coli and Staphylococcus aureus, suggesting a structure-activity relationship applicable to this compound .

- Another research highlighted that derivatives of thiophene exhibited antioxidant properties alongside antibacterial effects, indicating potential multi-functional applications in therapeutics .

- A comparative analysis with simpler thiophene derivatives indicated that the presence of the bromophenyl group significantly influences both antimicrobial and anticancer activities .

Properties

IUPAC Name |

2-(2-bromophenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJBSICXZXSQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383780 | |

| Record name | 2-(2-bromophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106851-53-0 | |

| Record name | 2-(2-bromophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.